molecular formula C23H20ClN5OS2 B6581028 N-(2-chloro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1207049-86-2

N-(2-chloro-4-methylphenyl)-2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B6581028
CAS No.: 1207049-86-2
M. Wt: 482.0 g/mol
InChI Key: DAZLXPVCSAOGSB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfanyl acetamide derivative featuring a fused thiazolo[4,5-d]pyrimidine scaffold substituted with a 1,2,3,4-tetrahydroisoquinoline moiety. Its structure combines a sulfanyl bridge (-S-) linking the acetamide group to the thiazolopyrimidine core, which is further functionalized with a chloro-methylphenyl substituent.

Synthesis pathways for analogous compounds often involve multi-step reactions, such as:

  • Thiopyrimidine alkylation: Alkylation of 2-thiopyrimidin-4-ones with chloroacetamides under basic conditions (e.g., sodium methylate) to form the sulfanyl linkage .
  • Heterocyclic ring formation: Cyclocondensation of thioamides with haloketones or isothiocyanates to generate thiazole or oxadiazole rings, as seen in structurally related molecules .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5OS2/c1-14-6-7-18(17(24)10-14)27-19(30)12-31-22-20-21(25-13-26-22)28-23(32-20)29-9-8-15-4-2-3-5-16(15)11-29/h2-7,10,13H,8-9,11-12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZLXPVCSAOGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCC5=CC=CC=C5C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid thiazolopyrimidine-tetrahydroisoquinoline framework. Below is a comparative analysis with analogous molecules (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity/Applications Reference
Target Compound Thiazolo[4,5-d]pyrimidine 1,2,3,4-Tetrahydroisoquinolin-2-yl, chloro-methylphenyl Limited data; inferred kinase inhibition
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-thiazole Amino-thiazole, substituted phenyl Antimicrobial, anti-inflammatory
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Pyrimidine-thione Tetrahydro-pyrimidine, thiazolyl Sulfonamide-based enzyme inhibition
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Pyrimidinone-thioether Methyl-pyrimidinone, aryl/alkyl acetamide Anticancer (topoisomerase inhibition)

Key Findings

Structural Divergence: The target compound integrates a tetrahydroisoquinoline moiety, which is absent in oxadiazole-thiazole hybrids (e.g., ) or pyrimidinone-thioethers (e.g., ). This substitution may enhance binding to hydrophobic pockets in enzyme active sites.

Synthetic Complexity: The synthesis of the thiazolo[4,5-d]pyrimidine core requires precise cyclization steps, contrasting with simpler oxadiazole or pyrimidinone systems . Alkylation with N-aryl-substituted 2-chloroacetamides (as in ) is a shared step but demands strict stoichiometric control (2.6–2.8-fold molar excess of sodium methylate) to avoid side products.

Bioactivity Trends :

  • Thioether-linked compounds (e.g., ) exhibit moderate-to-strong enzyme inhibition (IC₅₀: 1–10 µM), attributed to the sulfur atom’s nucleophilic character. The target compound’s larger aromatic system may enhance π-π stacking interactions, though experimental validation is lacking.
  • Sulfonamide analogs (e.g., ) show lower solubility due to their rigid planar structures, whereas acetamide derivatives like the target compound are hypothesized to have improved pharmacokinetic profiles.

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